Ethylene glycol di-N-butyrate
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Overview
Description
Ethylene glycol di-N-butyrate (EGDB) is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless liquid that is a derivative of ethylene glycol, a common industrial chemical. EGDB has a wide range of uses in the laboratory and in industrial settings, including its use as a reagent for chemical synthesis, as a solvent for organic compounds, and as a stabilizer for certain types of plastics. In addition, EGDB has been used in studies of biochemistry and physiology, and its potential applications in drug delivery and medical research are being explored.
Scientific Research Applications
Catalysis and Chemical Synthesis
A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was synthesized and utilized as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This process offers advantages such as environmental friendliness and wide substrate flexibility, highlighting ethylene glycol derivatives' role in enhancing catalytic efficiency and sustainability in chemical synthesis (Wang et al., 2015).
Material Science and Polymer Research
Ethylene glycol's properties and its derivatives' applications in industrial processes, including their use in plastics and as chemical intermediates, demonstrate the compound's versatility and importance in developing new materials and industrial processes (Yue et al., 2012).
Environmental Engineering and Biotechnology
Engineering Escherichia coli for efficient ethylene glycol utilization showcases the potential of microbial systems to convert ethylene glycol, a key component in plastic waste, into value-added chemicals. This application underscores the importance of ethylene glycol derivatives in addressing environmental challenges and advancing sustainable bioprocessing (Franden et al., 2018).
Nanotechnology and Nanoparticle Synthesis
The reduction of silver carboxylates by ethylene glycol has been explored as a method for synthesizing silver nanoparticles, indicating ethylene glycol derivatives' utility in creating nanomaterials with potential applications in electronics, medicine, and catalysis (Yukhin et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
properties
IUPAC Name |
2-butanoyloxyethyl butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTRWCBAYKQWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCOC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871589 |
Source
|
Record name | Ethane-1,2-diyl dibutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105-72-6 |
Source
|
Record name | Glycol dibutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 1,2-ethanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane-1,2-diyl dibutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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